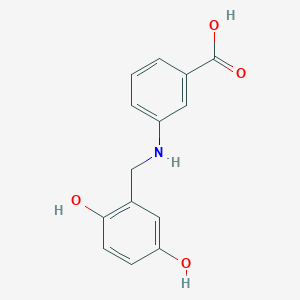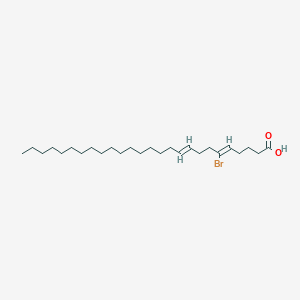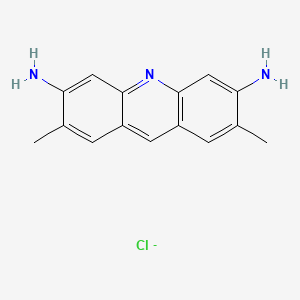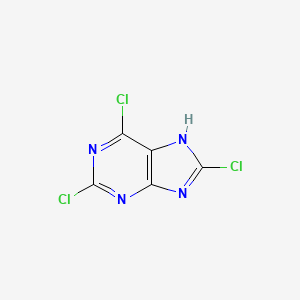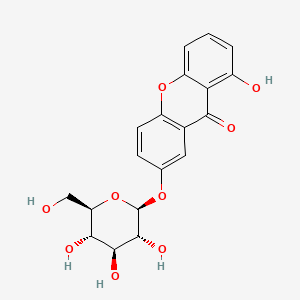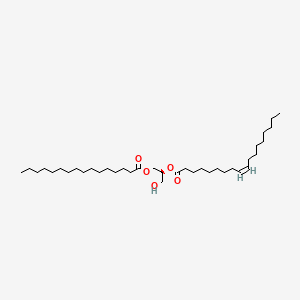
1-Palmitoyl-2-oleoyl-sn-Glycerin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-Palmitoyl-2-oleoyl-sn-glycerol involves a two-step enzymatic process that achieves high yields and purity. Initially, tripalmitin undergoes alcoholysis in the presence of sn1,3-regiospecific lipases to yield 2-monopalmitin, which is then esterified with oleic acid to form the structured triglyceride. This process emphasizes the use of solvents permitted in foodstuffs and aims for a solvent-free system for the second step (Schmid et al., 1999).
Wissenschaftliche Forschungsanwendungen
Liposomforschung
1-Palmitoyl-2-oleoyl-sn-Glycerin wird in der Erforschung von Liposomen verwendet, bei denen es sich um selbstgeschlossene sphärische oder ellipsoide Strukturen handelt, in denen eine oder mehrere Phospholipiddoppelschichten einen Teil des Lösungsmittels in ihrem Inneren einschließen . Diese Strukturen werden nicht nur als Modell für Zellmembranen und Transportphänomene durch Membranen, sondern auch wegen ihres großen Potenzials für Anwendungen wie Wirkstoffträger umfassend untersucht .
NMR-Techniken
Diese Verbindung wird in der Kernspinresonanz (NMR)-Spektroskopie eingesetzt. Eine vergleichende Charakterisierung von kleinen unilamellaren Vesikeln (SUVs), großen unilamellaren Vesikeln (LUVs) und multilamellaren Vesikeln (MLVs), die aus 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholin (POPC) hergestellt wurden, wurde mit zwei NMR-Techniken durchgeführt .
Resveratrol-Studien
Der Einfluss von Resveratrol, einer polyphenolischen Verbindung, die in den Schalen und Kernen von roten Trauben, Rotweinen, Erdnüssen und anderen Nährstoffen vorkommt, auf die Struktur, Mechanik und elektrischen Eigenschaften von biomimetischen Lipidsystemen, die aus 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholin (POPC) bestehen, wurde untersucht .
Lipidoppelschichtforschung
this compound wird in der Erforschung von Lipidoppelschichten eingesetzt. Der Hydratationsgrad von Lipidmolekülen in den Doppelschichten wird mittels Laurdan-Fluoreszenzspektroskopie von großen unilamellaren Vesikeln bestimmt .
Membranmechanik
Diese Verbindung wird in der Erforschung der Membranmechanik eingesetzt. Die thermische Formfluktuationsanalyse von nahezu sphärischen Riesenunilamellaren Vesikeln wird angewendet, um die Membranmechanik in Gegenwart von Resveratrol zu untersuchen .
Lipidbindungsassay
this compound wurde in der Liposomenpräparation für den Lipidbindungsassay der Monogalactosyldiacylglycerolsynthase (MGD1)-Aktivität in Pflanzenproben verwendet .
7. Herstellung von Liposomen zur Fusion mit Zellen Diese Verbindung wurde bei der Herstellung von Liposomen zur Fusion mit humanen Nabelschnurvenenendothelzellen (HUVEC) verwendet, um den durch Interleukin1 induzierten Gerinnungsprozess zu überwachen .
Erzeugung künstlicher Membranen
this compound kann zur Erzeugung von Micellen, Liposomen und anderen Arten von künstlichen Membranen verwendet werden .
Wirkmechanismus
Target of Action
1-Palmitoyl-2-oleoyl-sn-glycerol is an endogenous metabolite and a major diacylglycerol in the Hormogonium-Inducing Factor (HIF)-1 . HIF-1 is a key regulator of cellular response to hypoxia, which plays a crucial role in energy metabolism, angiogenesis, cell survival, and other critical cellular functions .
Mode of Action
It is known to reduce interfacial tension at the air/water interfaces in the alveoli . This prevents the tension from pulling the alveolar membranes inwards, which would otherwise lead to alveolar collapse and respiratory distress .
Result of Action
The primary result of 1-Palmitoyl-2-oleoyl-sn-glycerol’s action is the prevention of alveolar collapse, leading to the alleviation of respiratory distress . This is achieved by reducing the interfacial tension at the air/water interfaces in the alveoli .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-Palmitoyl-2-oleoyl-sn-glycerol is involved in several biochemical reactions, primarily as a secondary messenger in signal transduction pathways. It interacts with protein kinase C (PKC), a family of enzymes that play crucial roles in regulating various cellular functions. The binding of 1-Palmitoyl-2-oleoyl-sn-glycerol to PKC activates the enzyme, leading to phosphorylation of target proteins and subsequent cellular responses. Additionally, this compound interacts with other proteins and enzymes involved in lipid metabolism, such as diacylglycerol lipase and phospholipase C, which further modulate its activity and function .
Cellular Effects
1-Palmitoyl-2-oleoyl-sn-glycerol exerts various effects on different cell types and cellular processes. It influences cell signaling pathways, including the activation of PKC, which affects gene expression, cell proliferation, and apoptosis. In immune cells, this compound modulates the production of cytokines and other inflammatory mediators. In adipocytes, it plays a role in lipid storage and mobilization, impacting cellular metabolism and energy homeostasis .
Molecular Mechanism
The molecular mechanism of 1-Palmitoyl-2-oleoyl-sn-glycerol involves its interaction with PKC and other lipid-metabolizing enzymes. Upon binding to PKC, it induces a conformational change that activates the enzyme, leading to the phosphorylation of downstream targets. This activation cascade results in various cellular responses, including changes in gene expression and metabolic processes. Additionally, 1-Palmitoyl-2-oleoyl-sn-glycerol can be hydrolyzed by diacylglycerol lipase to produce monoacylglycerol and free fatty acids, which further participate in cellular signaling and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Palmitoyl-2-oleoyl-sn-glycerol can vary over time. The stability and degradation of this compound depend on factors such as temperature, pH, and the presence of specific enzymes. Long-term studies have shown that prolonged exposure to 1-Palmitoyl-2-oleoyl-sn-glycerol can lead to alterations in cellular function, including changes in lipid metabolism and gene expression. These effects are often observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-Palmitoyl-2-oleoyl-sn-glycerol in animal models are dose-dependent. At lower doses, it can enhance cellular signaling and metabolic processes without causing significant adverse effects. At higher doses, it may induce toxicity and adverse effects, such as inflammation and oxidative stress. These threshold effects highlight the importance of carefully controlling the dosage in experimental settings to avoid potential harm .
Metabolic Pathways
1-Palmitoyl-2-oleoyl-sn-glycerol is involved in several metabolic pathways, including lipid metabolism and signal transduction. It is synthesized from phosphatidic acid by the action of phosphatidate phosphatase and can be further metabolized by diacylglycerol lipase to produce monoacylglycerol and free fatty acids. These metabolites participate in various cellular processes, including energy production, membrane synthesis, and signaling .
Transport and Distribution
Within cells, 1-Palmitoyl-2-oleoyl-sn-glycerol is transported and distributed by specific lipid transporters and binding proteins. It can be incorporated into cellular membranes or stored in lipid droplets. The localization and accumulation of this compound are influenced by factors such as cellular energy status and the presence of specific enzymes and transporters .
Subcellular Localization
1-Palmitoyl-2-oleoyl-sn-glycerol is primarily localized in cellular membranes and lipid droplets. Its activity and function are influenced by its subcellular localization, which is regulated by targeting signals and post-translational modifications. These modifications can direct the compound to specific compartments or organelles, where it exerts its effects on cellular processes .
Eigenschaften
IUPAC Name |
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17-/t35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJYLHKQOBOSCP-OZKTZCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DG(16:0/18:1(9Z)/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
29541-66-0 | |
| Record name | 1-Palmitoyl-2-oleoylglycerol, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029541660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-PALMITOYL-2-OLEOYLGLYCEROL, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU2FI047ZI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DG(16:0/18:1(9Z)/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




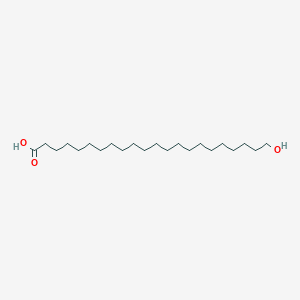

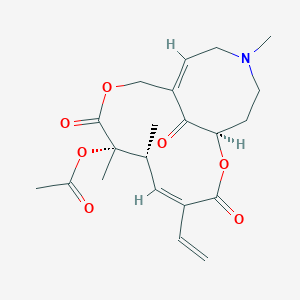
![N-(2,5-dimethoxyphenyl)-2-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methylsulfonyl]acetamide](/img/structure/B1237912.png)
![4-[5-(4-ethoxyphenyl)-3-isoxazolyl]-N-(3-methoxyphenyl)butanamide](/img/structure/B1237913.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-3,4-dioxo-1-cyclobutenyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1237914.png)
![N-[(2-methoxyphenyl)methyl]-1-(8-quinolinylsulfonyl)-4-piperidinecarboxamide](/img/structure/B1237915.png)
